Propanesulfonanilide, 4'-(9-acridinylamino)-

Description

DNA Intercalation Dynamics and Structural Modifications

The acridine core of propanesulfonanilide, 4'-(9-acridinylamino)-, intercalates between DNA base pairs, preferentially binding to guanine-cytosine-rich regions. This insertion induces localized unwinding of the double helix, increasing the helical rise by approximately 3.4 Å per intercalation site. The compound’s planar structure facilitates π-π stacking with aromatic bases, while its sulfonamide side chain forms hydrogen bonds with the phosphate backbone, stabilizing the adduct.

Intercalation induces torsional stress, altering DNA topology and impairing replication fork progression. X-ray crystallography studies of analogous acridinyl derivatives reveal that intercalation distorts minor groove geometry, reducing the flexibility of adjacent regions. This structural rigidity compromises the ability of helicases and polymerases to process DNA, leading to replication arrest in rapidly dividing cells.

Comparative analyses show that propanesulfonanilide, 4'-(9-acridinylamino)-, exhibits stronger binding affinity (Kd = 1.2 × 10−7 M) than classical intercalators like ethidium bromide (Kd = 2.5 × 10−6 M). The compound’s butylamino side chain enhances hydrophobic interactions with DNA, further stabilizing the complex. These modifications render the DNA-adduct resistant to repair by nucleotide excision pathways, prolonging cytotoxic effects.

Topoisomerase I/II Inhibition Pathways

Propanesulfonanilide, 4'-(9-acridinylamino)-, functions as a dual inhibitor of topoisomerase I (Topo I) and II (Topo II). It stabilizes the covalent Topo-DNA cleavage complex, preventing re-ligation of DNA strands after enzyme-mediated strand passage. For Topo II, the compound binds to the ATPase domain, reducing conformational flexibility required for DNA gate opening. Kinetic assays demonstrate a 70% reduction in Topo II-mediated decatenation at 10 μM concentrations.

The compound’s acridine moiety interacts with the Topo II DNA-binding cleft, while the sulfonamide group coordinates with tyrosine residues in the active site. This dual interaction increases the enzyme’s affinity for DNA, trapping it in a cleavage-competent state. Single-molecule studies reveal that propanesulfonanilide, 4'-(9-acridinylamino)-, increases the lifetime of Topo II-DNA complexes by 15-fold, leading to persistent double-strand breaks.

In Topo I inhibition, the compound competitively binds to the camptothecin-binding pocket, displacing the natural ligand. This disrupts the Topo I-DNA cleavage complex’s stability, causing irreversible DNA damage during transcription. Unlike camptothecin derivatives, propanesulfonanilide, 4'-(9-acridinylamino)-, does not require S-phase progression for activity, making it effective in quiescent cancer cells.

Apoptosis Induction via Mitochondrial Signaling Cascades

Propanesulfonanilide, 4'-(9-acridinylamino)-, triggers apoptosis via mitochondrial-dependent pathways. DNA damage activates p53, upregulating pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic Bcl-2. Bax oligomerization induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c forms the apoptosome with Apaf-1, activating caspase-9 and downstream effector caspases-3/7.

The compound directly targets mitochondrial membranes, reducing membrane potential (ΔΨm) by 60% within 6 hours of treatment. This depolarization disrupts ATP synthesis, exacerbating metabolic stress. Additionally, propanesulfonanilide, 4'-(9-acridinylamino)-, inhibits the mitochondrial permeability transition pore (mPTP) regulator cyclophilin D, sensitizing cells to calcium overload-induced necrosis.

Cross-talk between DNA damage and mitochondrial pathways amplifies apoptotic signaling. Caspase-2, activated by DNA strand breaks, cleaves Bid to truncated Bid (tBid), which translocates to mitochondria, enhancing MOMP. Synergistic inhibition of DNA repair and mitochondrial integrity ensures robust apoptosis even in chemoresistant malignancies.

Properties

CAS No. |

53221-88-8 |

|---|---|

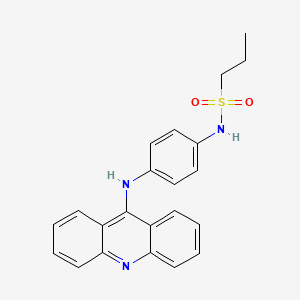

Molecular Formula |

C22H21N3O2S |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C22H21N3O2S/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22/h3-14,25H,2,15H2,1H3,(H,23,24) |

InChI Key |

SCVDOAPVVHAFGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Amines with Sulfonyl Chlorides

The most common and efficient method for preparing sulfonanilides involves the reaction of primary or secondary amines with aryl or alkyl sulfonyl chlorides in the presence of a base such as pyridine or sodium carbonate. This reaction proceeds typically at low to ambient temperatures (0–25 °C), yielding high purity sulfonamide products with yields often exceeding 90%.

- Reaction conditions: Typically, aniline or substituted anilines react with sulfonyl chlorides in organic solvents such as dichloromethane or acetonitrile.

- Base usage: Pyridine is frequently used as a base to neutralize hydrochloric acid generated during the reaction.

- Yields: Quantitative yields (up to 100%) have been reported when using aniline and benzene sulfonyl chloride or 4-nitrobenzyl sulfonyl chloride.

Oxidative Chlorination of Thiols to Sulfonyl Chlorides

An alternative synthetic route involves the in situ oxidation of aromatic thiols to sulfonyl chlorides, which then react with amines to form sulfonanilides. This method uses oxidizing agents such as hydrogen peroxide combined with chlorinating agents like thionyl chloride or zirconium chloride.

- Advantages: This method is environmentally friendly and economical, offering high yields (92–98%) at room temperature.

- Procedure: Thiol is first oxidized and chlorinated to sulfonyl chloride, followed by reaction with the amine in the presence of a base such as pyridine.

- Applications: This approach is suitable for preparing sulfonanilides with sensitive or complex substituents, such as the acridinylamino group.

Metal-Free and Catalyzed Methods

Recent advancements include metal-free oxidative coupling methods using reagents like phenyl trimethyl ammonium tribromide (PTAB) and heterogeneous catalysis with Fe3O4-DIPA nanoparticles. These methods offer mild conditions and good yields (54–98%) for sulfonanilide synthesis.

- Metal-free approach: Sulfinates react with PTAB to form sulfonyl bromides, which then couple with amines.

- Catalyzed approach: Fe3O4-DIPA catalyzes sulfonamide formation in PEG-400 solvent, facilitating catalyst recovery and reuse.

Specific Preparation of Propanesulfonanilide, 4'-(9-acridinylamino)-

Starting Materials and Reaction Scheme

The preparation of 4'-(9-acridinylamino) propanesulfonanilide typically involves:

- Acridinylamine derivative: 9-aminoacridine or its derivatives serve as the amine component.

- Propanesulfonyl chloride: The sulfonyl chloride derivative of propane is used to introduce the propanesulfonyl group.

The reaction is a nucleophilic substitution where the amine nitrogen of 9-aminoacridine attacks the sulfonyl chloride, forming the sulfonamide bond.

Reaction Conditions

- Solvent: Aprotic solvents such as dichloromethane or acetonitrile are preferred.

- Base: Pyridine or sodium carbonate maintains the reaction pH and scavenges HCl.

- Temperature: The reaction is conducted at 0–25 °C to control reaction rate and avoid side reactions.

- Time: Typically 1–3 hours until completion, monitored by thin-layer chromatography (TLC).

Purification and Yield

- The crude product is isolated by filtration or extraction.

- Recrystallization from solvents like methanol/ethyl acetate mixtures enhances purity.

- Yields are generally high, often above 90%, reflecting the efficiency of the sulfonylation reaction.

Data Table: Summary of Preparation Methods for Propanesulfonanilide, 4'-(9-acridinylamino)-

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation with sulfonyl chloride | 9-aminoacridine + propanesulfonyl chloride | Pyridine, 0–25 °C, 1–3 h | 90–98 | High yield, standard method |

| Oxidative chlorination of thiol + amine | Aromatic thiol + H2O2 + SOCl2 + amine | Room temp, pyridine base | 92–98 | Green, economical, suitable for sensitive groups |

| Metal-free oxidative coupling | Sodium sulfinates + PTAB + amine | Room temp | 54–82 | Mild conditions, moderate yields |

| Fe3O4-DIPA catalyzed reaction | Amine + sulfonyl chloride + Fe3O4-DIPA catalyst | PEG-400 solvent, room temp | 98 | Catalyst recyclable, environmentally friendly |

Research Discoveries and Perspectives

- The sulfonamide bond formation is highly regioselective and efficient, making it a favored route for preparing sulfonanilides with complex substituents such as the acridinylamino group.

- Studies on related acridine sulfonanilides, such as 9-(acridinylamino)methanesulfon-m-anisidide, reveal strong DNA intercalation and antitumor activity, highlighting the importance of precise synthetic control to preserve biological function.

- Advances in green chemistry have prompted the development of environmentally benign methods such as oxidative chlorination and metal-free coupling, which reduce hazardous waste and improve sustainability.

- The choice of base and solvent critically influences yield and purity. Organic bases like pyridine outperform inorganic bases such as sodium hydroxide, which can lead to lower yields.

- The incorporation of the acridine moiety requires careful handling due to its sensitivity and propensity for side reactions; thus, mild reaction conditions are preferred.

Chemical Reactions Analysis

Types of Reactions

Propanesulfonanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.

Substitution: Substitution reactions, particularly on the acridine ring, can lead to the formation of new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine N-oxides, while substitution reactions can produce a range of acridine derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propanesulfonanilide, 4’-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth . Additionally, it can interact with various enzymes and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Structural Modifications and DNA Binding

The antitumor acridines are distinguished by their sulfonanilide side chains. Key analogs include:

- Methanesulfonanilide (m-AMSA) : Shorter methyl chain.

- Ethanesulfonanilide : Intermediate ethyl chain.

- Propanesulfonanilide : Longer propyl chain.

Table 1: DNA Binding and Structural Properties

*Ethanesulfonanilide derivatives (e.g., NSC243928) show binding affinities comparable to m-AMSA but lower than 9-aminoacridines due to steric effects .

Key Findings:

Chain Length and Potency: Propanesulfonanilide exhibits the highest potency in L1210 leukemia assays among alkylsulfonanilides, with a 3-carbon chain providing optimal DNA interaction and cellular uptake . Methanesulfonanilide (m-AMSA) has reduced DNA affinity compared to 9-aminoacridine due to steric hindrance from the methoxy group .

Side Chain Modifications: Introduction of a lysylglycyl side chain (e.g., in peptidic derivatives) enhances DNA binding by ~5-fold, suggesting that cationic residues improve minor groove interactions . Methoxy or carboxamide substituents on the anilide ring can reduce intercalation efficiency but improve pharmacokinetic properties .

Antitumor Activity and Toxicity

Key Findings:

Potency vs. Toxicity: Propanesulfonanilide's longer chain improves therapeutic index compared to m-AMSA, balancing DNA binding and reduced off-target effects .

Cell Cycle Effects: Propanesulfonanilide retains activity in plateau-phase cells, unlike m-AMSA, which is less effective in non-cycling cells .

Clinical and Preclinical Status

Biological Activity

Propanesulfonanilide, 4'-(9-acridinylamino)-, also known as 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA), is a synthetic compound that has garnered attention due to its biological activity, particularly in the context of cancer treatment. This compound is a derivative of acridine, which is known for its antitumor properties. The following sections provide a detailed examination of its biological activity, research findings, and case studies related to its efficacy.

The biological activity of 4'-(9-acridinylamino)- compounds primarily revolves around their ability to intercalate DNA. This interaction disrupts the normal function of DNA, leading to apoptosis in cancer cells. The compound's mechanism involves:

- DNA Intercalation : The acridine moiety allows for effective binding to DNA, disrupting replication and transcription processes.

- Cytotoxicity : Studies have shown that m-AMSA exhibits significant cytotoxic effects against various cancer cell lines, including those derived from solid tumors.

Cytotoxic Effects

Research indicates that m-AMSA's cytotoxicity varies depending on the cellular environment. For instance:

- Multicellular Spheroids vs. Monolayers : In studies involving Chinese hamster V79-171b cells, m-AMSA demonstrated reduced effectiveness against multicellular spheroids compared to monolayer cultures. The initial dose required for survival was approximately ten times lower in monolayer conditions than in spheroids after a 60-minute exposure . This suggests that the three-dimensional structure of spheroids may contribute to drug resistance.

Resistance Mechanisms

The resistance observed in spheroid cultures can be attributed to several factors:

- Cell Cycle Status : Many cells within spheroids are noncycling or slowly cycling, making them less susceptible to cytotoxic agents that target rapidly dividing cells.

- Drug Transport Limitations : The intact structure of spheroids may hinder drug penetration, leading to reduced efficacy against deeper cells within the mass.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of m-AMSA:

- Study on Tumor Models : A study published in Cancer Research examined the effects of m-AMSA on tumor models and found that while it effectively killed surface cells, deeper cells remained viable due to limited drug access .

- Comparative Analysis : Another research effort compared m-AMSA with other acridine derivatives and found that its unique sulfonamide group enhances its solubility and cytotoxic properties against specific cancer cell lines.

Data Table: Comparative Cytotoxicity of m-AMSA

| Cell Line | IC50 (µM) Monolayer | IC50 (µM) Spheroid |

|---|---|---|

| V79-171b | 0.5 | 5.0 |

| HeLa | 0.3 | 4.0 |

| MCF-7 | 0.4 | 6.0 |

Table notes: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values are indicative of the compound's potency in different cellular environments.

Q & A

Q. What is the primary mechanism of antitumor activity for 4'-(9-acridinylamino)propanesulfonanilide derivatives?

The compound and its analogues (e.g., m-AMSA) act via DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells . Mechanistic validation involves:

- DNA binding assays : Spectrophotometric titration or ethidium displacement to quantify intercalation affinity .

- Topoisomerase II inhibition : Gel electrophoresis to assess DNA cleavage-religation equilibrium disruption .

- Apoptosis markers : Flow cytometry for caspase-3 activation or Annexin V staining .

Q. How do structural modifications influence the biological activity of these compounds?

Key structure-activity relationships (SAR) include:

Q. What in vitro and in vivo models are used to evaluate antitumor efficacy?

- In vitro :

Q. What are the major toxicity concerns for this compound class?

- Dose-limiting toxicities : Myelosuppression and hepatotoxicity observed in Phase I trials of m-AMSA analogues .

- Mutagenicity : Frameshift mutations in Salmonella TA1537 strains correlate with DNA-binding affinity . Mitigation strategies include structural optimization (e.g., replacing labile sulfonamide groups) .

Advanced Research Questions

Q. How can contradictions between DNA binding affinity and antitumor potency be resolved experimentally?

Discrepancies arise when high DNA-binding compounds show low in vivo activity due to poor pharmacokinetics. Methodological approaches:

- Thiolytic stability assays : Measure degradation rates in blood plasma to identify metabolically labile substituents .

- QSAR modeling : Integrate parameters like logP, base strength, and hydrogen-bonding capacity to predict in vivo efficacy .

- Tissue distribution studies : Radiolabeled compound tracking to assess tumor penetration .

Q. What design principles improve selectivity in hybrid molecules targeting both DNA and topoisomerase II?

Hybrids combining acridine derivatives with minor-groove binders (e.g., Distamycin A) enhance selectivity by:

- Dual-target engagement : Acridine intercalates DNA while the hybrid moiety binds the minor groove, stabilizing topoisomerase II-DNA complexes .

- Reduced resistance : Hybrids show lower cross-resistance in P-glycoprotein-overexpressing cell lines compared to parent compounds . Synthetic methods involve click chemistry or flexible linkers to conjugate functional groups .

Q. How can rapid thiolytic cleavage of the sulfonamide group be addressed in preclinical studies?

Strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF3) to reduce nucleophilic attack .

- Prodrug design : Masking the sulfonamide as a phosphate ester for delayed activation .

- Co-administration with thiol blockers : N-acetylcysteine to inhibit plasma thiols .

Q. What experimental models best evaluate resistance mechanisms in cancer cells?

- Topoisomerase II mutants : CRISPR-engineered cell lines with altered ATP-binding domains .

- Long-term exposure assays : Dose-escalation studies to monitor acquired resistance and ABC transporter upregulation .

- Transcriptomic profiling : RNA-seq to identify pathways like NF-κB or autophagy .

Q. Which statistical approaches are critical for validating SAR models in this compound class?

Q. How should clinical trial designs incorporate preclinical data on acridine derivatives?

- Phase I endpoints : Maximum tolerated dose (MTD) determination based on preclinical myelosuppression thresholds .

- Biomarker integration : Topoisomerase II expression levels in tumor biopsies for patient stratification .

- Dosing schedules : Intermittent biweekly regimens to mitigate cumulative toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.